4-(Naphthalen-2-yl)-N-phenylaniline
Overview
Description
4-(Naphthalen-2-yl)-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring and a phenyl ring connected through an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl)-N-phenylaniline typically involves the reaction of 2-naphthylamine with bromobenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature of around 100-150°C for several hours. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. Additionally, the use of more efficient catalysts and solvents can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-yl)-N-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Naphthalen-2-yl)-N-phenylaniline has several scientific research applications, including:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: It is utilized in the development of advanced materials with specific optical and electronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a charge carrier, facilitating the transport of electrons or holes through the material. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ylamine: Similar structure but lacks the phenyl ring.
N-Phenylaniline: Similar structure but lacks the naphthalene ring.
4-(Naphthalen-1-yl)-N-phenylaniline: Similar structure but with the naphthalene ring in a different position.
Uniqueness
4-(Naphthalen-2-yl)-N-phenylaniline is unique due to the presence of both naphthalene and phenyl rings connected through an aniline group. This unique structure imparts specific electronic and optical properties, making it valuable in various applications such as organic electronics and materials science .
Properties
IUPAC Name |
4-naphthalen-2-yl-N-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-8-21(9-3-1)23-22-14-12-18(13-15-22)20-11-10-17-6-4-5-7-19(17)16-20/h1-16,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOMBPYCHOPPQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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